molecular formula C13H17F2NO2 B12970644 Tert-butyl 2,5-difluorobenzyl(methyl)carbamate

Tert-butyl 2,5-difluorobenzyl(methyl)carbamate

Cat. No.: B12970644
M. Wt: 257.28 g/mol
InChI Key: VPTOQRVINWBKJQ-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group, a 2,5-difluorobenzyl group, and a methyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate typically involves the reaction of 2,5-difluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2,5-difluorobenzylamine+tert-butyl chloroformatetert-Butyl (2,5-difluorobenzyl)(methyl)carbamate\text{2,5-difluorobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate} 2,5-difluorobenzylamine+tert-butyl chloroformate→tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzyl carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry

Industrially, tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Benzyl carbamate

Uniqueness

tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is unique due to the presence of the 2,5-difluorobenzyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

tert-butyl N-[(2,5-difluorophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3

InChI Key

VPTOQRVINWBKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)F)F

Origin of Product

United States

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